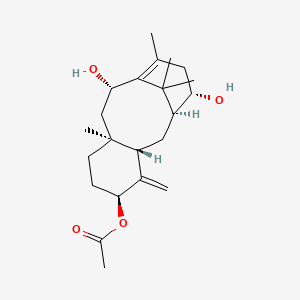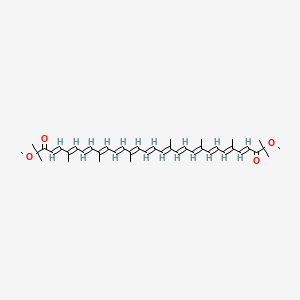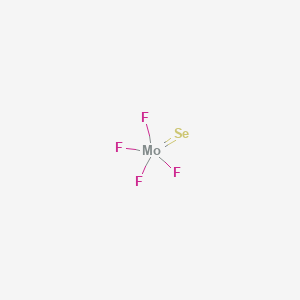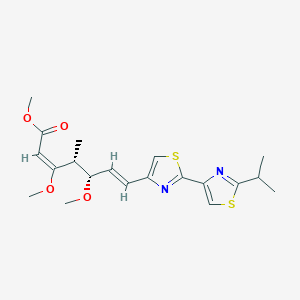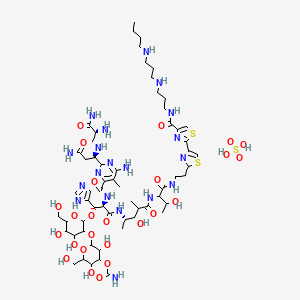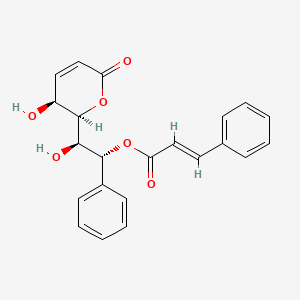
1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazinone ring and a hydroxymethyl group attached to an oxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide typically involves multi-step organic reactions. One common method includes the condensation of a pyrazinone derivative with a hydroxymethyl oxolane precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pH, and reaction time to ensure high yield and purity. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrazinone ring can be reduced to form pyrazine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione
- 1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]thymine
- 2-thioadenosine
Uniqueness
1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide stands out due to its unique combination of a pyrazinone ring and an oxolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
61556-73-8 |
|---|---|
Fórmula molecular |
C10H14N2O5 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-oxidopyrazin-4-ium-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-6-3-11(9(15)4-12(6)16)10-2-7(14)8(5-13)17-10/h3-4,7-8,10,13-14H,2,5H2,1H3/t7-,8+,10-/m0/s1 |
Clave InChI |
PAVQITQTHGMQOW-XKSSXDPKSA-N |
SMILES |
CC1=CN(C(=O)C=[N+]1[O-])C2CC(C(O2)CO)O |
SMILES isomérico |
CC1=CN(C(=O)C=[N+]1[O-])[C@@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canónico |
CC1=CN(C(=O)C=[N+]1[O-])C2CC(C(O2)CO)O |
Sinónimos |
1,2-dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (14E)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235066.png)
